molecular formula C22H26N4O7S B3009285 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 442881-29-0

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Katalognummer: B3009285
CAS-Nummer: 442881-29-0
Molekulargewicht: 490.53
InChI-Schlüssel: NXLLSYBTVBOFGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H26N4O7S and its molecular weight is 490.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a sulfamoyl group, an oxadiazole ring, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and biological effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure

The molecular formula of the compound is C22H29N3O6S2C_{22}H_{29}N_{3}O_{6}S_{2} with a molar mass of 495.61 g/mol. The structure includes:

  • Sulfamoyl Group : Known for its antibacterial properties.
  • Oxadiazole Ring : Associated with various biological activities including antimicrobial and anti-inflammatory effects.
  • Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, affecting physiological responses.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing oxadiazole moieties have shown promising antifungal and antibacterial properties. For instance, derivatives of benzamides with oxadiazole rings demonstrated significant antifungal activity against species such as Botrytis cinerea and Fusarium graminearum .
  • Antitubercular Activity : The structural similarity to known antitubercular agents suggests potential efficacy against Mycobacterium tuberculosis. Research has explored the synthesis of oxadiazole-based compounds with promising results in vitro .
  • Anti-inflammatory Effects : Some sulfamoyl-containing compounds have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antifungal Activity

A study synthesized a series of benzamide derivatives incorporating oxadiazole rings and evaluated their antifungal activity against multiple fungal strains. Notably, several compounds exhibited higher efficacy than the standard antifungal agent pyraclostrobin at 100 mg/L .

Case Study 2: Antitubercular Screening

In another investigation, compounds similar to this compound were screened for their antitubercular activity against M. bovis BCG and M. tuberculosis H37Ra strains. The results indicated that certain derivatives had IC90 values significantly lower than 1 µg/mL, demonstrating potent activity .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityReference
Compound AOxadiazole + SulfamoylAntifungal (IC50 < 100 mg/L)
Compound BBenzamide + OxadiazoleAntitubercular (IC90 < 1 µg/mL)
Compound CSulfamoyl + MethoxyphenylAnti-inflammatory effects reported

Eigenschaften

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O7S/c1-30-14-12-26(13-15-31-2)34(28,29)19-10-6-16(7-11-19)20(27)23-22-25-24-21(33-22)17-4-8-18(32-3)9-5-17/h4-11H,12-15H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLLSYBTVBOFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.